

In-Depth Technical Guide: SID 26681509 Quarterhydrate in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SID 26681509 quarterhydrate

Cat. No.: B11933563

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Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapeutic interventions has led to the exploration of various molecular pathways implicated in the septic inflammatory cascade. This technical guide focuses on **SID 26681509 quarterhydrate**, a potent and selective inhibitor of cathepsin L, and its therapeutic potential in preclinical sepsis models. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to SID 26681509 Quarterhydrate

SID 26681509 quarterhydrate is a small molecule compound identified as a potent, reversible, and competitive inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and antigen presentation. Beyond its physiological functions, cathepsin L is implicated in various pathological processes, including the inflammatory response characteristic of sepsis.

Chemical and Physical Properties:



Property	Value
Molecular Formula	C27H33N5O5S·1/4H2O
Molecular Weight	544.16 g/mol
CAS Number	958772-66-2
Appearance	Solid

Mechanism of Action in Sepsis

The therapeutic potential of **SID 26681509 quarterhydrate** in sepsis is primarily attributed to its inhibition of cathepsin L, which in turn modulates the host's inflammatory response. A key pathway implicated is the High Mobility Group Box 1 (HMGB1) signaling cascade.

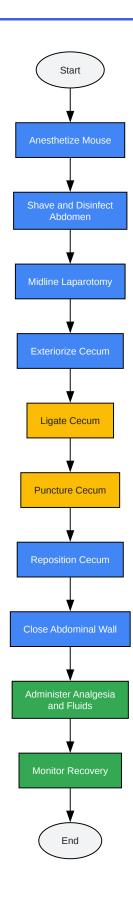
HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by activated immune cells or necrotic cells during sepsis. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF- κ B). Activated NF- κ B then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), a pivotal mediator of septic shock.

SID 26681509 has been shown to dose-dependently block HMGB1-induced TNF- α production. [1][3] This suggests that by inhibiting cathepsin L, SID 26681509 interferes with the HMGB1-TLR4-NF- κ B signaling axis, thereby dampening the excessive pro-inflammatory cytokine storm that drives sepsis pathophysiology.









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- To cite this document: BenchChem. [In-Depth Technical Guide: SID 26681509
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